molecular formula C7H7Cl2N B3053836 2,6-Dichloro-N-methylaniline CAS No. 56462-00-1

2,6-Dichloro-N-methylaniline

Cat. No. B3053836
CAS RN: 56462-00-1
M. Wt: 176.04 g/mol
InChI Key: FRJFKKCYRHRKRP-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methylaniline is an organic compound with the formula C7H7Cl2N . It is a colorless or white solid . Derivatives of this compound include the drugs clonidine and diclofenac .


Synthesis Analysis

2,6-Dichloro-N-methylaniline can be produced by the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . An alternative manufacturing process involves oxidative chlorination after protection of the starting material in the para position followed by deprotection involving desulphonation or decarboxylation .


Physical And Chemical Properties Analysis

2,6-Dichloro-N-methylaniline has a molar mass of 176.04 g/mol . It appears as a white to beige brownish crystalline powder . Unfortunately, specific information about its boiling point, melting point, and density was not found in the sources.

Scientific Research Applications

Synthesis and Optimization

  • New Synthesis Processes : Two new processes were developed for synthesizing 2,6-dichloro-3-methylaniline-Ph-UL-14C, a key intermediate in the synthesis of a Dow Elanco experimental product. These processes yield higher product yields than previously reported methods (McKendry & Stanga, 1994).

Spectroscopy and Chemical Analysis

  • Vibrational Spectra Studies : Experimental and theoretical vibrational spectra studies of 2-chloro-5-methylaniline and 2-chloro-6-methylaniline were conducted using Fourier Transform Infrared (FT-IR) and Raman spectroscopy, providing insights into their structural and spectroscopic characteristics (Karabacak, Karagöz, & Kurt, 2008), (Arjunan & Mohan, 2009).

Environmental Analysis

  • Degradation Product Analysis : In a study on the fate of chloroacetanilide herbicides and their degradation products in the Nzoia Basin, Kenya, 2,6-diethylaniline and 2-ethyl-6-methylaniline, degradation products of alachlor and metolachlor, respectively, were detected in significant concentrations in sediment and water samples, indicating their persistence and potential as pollutants (Osano, Nzyuko, Tole, & Admiraal, 2003).

Medicinal Chemistry

  • Synthesis of Antitumor Agents : Research on the synthesis of dasatinib, an antitumor agent, involved using 2-chloro-6-methylaniline as an intermediate, showcasing its utility in the creation of medically significant compounds (Zang, Chen, & Jie, 2009).

Molecular Structure Investigation

  • Molecular Structure Elucidation : Studies on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline utilized experimental and theoretical methods to investigate their molecular structure, contributing to a deeper understanding of these compounds at a molecular level (Karabacak, Karagöz, & Kurt, 2009).

Pollution Monitoring

  • Monitoring Aromatic Amines in Water : A study monitoring the presence of aromatic amines, including 2- and 4-methylaniline, in Dutch rivers highlighted the importance of these compounds in environmental pollution analysis (Wegman & Korte, 1981).

Safety And Hazards

2,6-Dichloro-N-methylaniline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment . In case of contact, it is recommended to wash off with soap and plenty of water, and to seek medical help .

Future Directions

While specific future directions for 2,6-Dichloro-N-methylaniline are not mentioned in the sources, it’s worth noting that its derivatives are used in the production of drugs like clonidine and diclofenac . This suggests potential for further exploration in the pharmaceutical industry.

properties

IUPAC Name

2,6-dichloro-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJFKKCYRHRKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562162
Record name 2,6-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-methylaniline

CAS RN

56462-00-1
Record name 2,6-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-N-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Dichloroaniline (1.62 g, 10 mmol) in THF (5 mL) was cooled to −78° C. and treated with n-buthyllithium (8 mL of a 1.6 M solution in hexanes). After brief warming to −40° C. the solution was cooled again before addition of iodomethane (0.9 mL, ˜15 mmol). The mixture was allowed to warm to room temperature before addition of saturated ammonium chloride solution, extraction with ethyl acetate, drying over anhydrous MgSO4 and solvent evaporation. The resulting residue was purified by column chromatography (dichloromethane) to yield N-methyl-2,6-dichloroaniline (1.70 g, 96%). N-Methyl-2,6-dichloroaniline (0.86 g, 4.89 mmol) dissolved in ethyl acetate (10 mL) was added to an ice-cold solution of phosgene (5.0 mL of a 20% solution in toluene). Cooling was removed and the mixture stirred at room temperature for 10 min and then heated to reflux for 30 min. The solvent was removed and replaced by dichloromethane (20 mL) before drop-wise addition to a cooled (−40° C.) mixture of anhydrous hydrazine (0.64 g, 20 mmol) in dichloromethane (20 mL). The mixture was stirred at room temperature for 2 hours before addition of saturated sodium bicarbonate followed by phase separation and solvent removal to yield N-(2,6-dichlorophenyl)-N-methylhydrazinecarboxamide (1.06 g, 93%). The N-methylhydrazinecarboxamide product (500 mg, 2.14 mmol) was stirred with 4-chlorophenyl isocyanate (360 mg, 2.48 mmol) in dichloromethane (10 mL) at room temperature for 3 h. The resulting slurry was cooled (−10° C.), filtered, and washed with cold dichloromethane (10 mL) to give a white powder. A third of the product was treated with POCl3 (3 mL) and heated under reflux for 2½ hours, where after the yellow/brown solution was cooled and added to crushed ice (˜50 g) and neutralized by addition of ammonium hydroxide solution (25% m/V). Filtration and drying gave the crude product as an off-white powder (280 mg) which was purified by silica gel chromatography using 50%-75% EtOAc/hexanes to give 18 (122 mg, 48%).
Quantity
1.62 g
Type
reactant
Reaction Step One
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5 mL
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solution
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hexanes
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0.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H ISHII, Y MURAKAMI, T ISHIKAWA - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
The Fischer indolization of ethyl pyruvate 2-(2—chlorophenyl) methylhydrazone (17) with HCl/EtOH proceeded rapidly to give six l-methylindoles, ethyl 7-chlor0 (19), 6-chloro (22), and …
Number of citations: 14 www.jstage.jst.go.jp
石井永, 村上泰興, 石川勉 - Chemical and Pharmaceutical Bulletin, 1990 - jlc.jst.go.jp
The Fischer indolization of ethyl pyruvate 2-(2-chlorophenyl)methylhydrazone (17) with HCl/EtOH proceeded rapidly to give six 1-methylindoles, ethyl 7-chloro (19), 6-chloro (22), and …
Number of citations: 3 jlc.jst.go.jp

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